O-Allyl-L-threonine

Catalog No.
S13852567
CAS No.
M.F
C7H13NO3
M. Wt
159.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-Allyl-L-threonine

Product Name

O-Allyl-L-threonine

IUPAC Name

(2S,3R)-2-amino-3-prop-2-enoxybutanoic acid

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

InChI

InChI=1S/C7H13NO3/c1-3-4-11-5(2)6(8)7(9)10/h3,5-6H,1,4,8H2,2H3,(H,9,10)/t5-,6+/m1/s1

InChI Key

DSQHMLACRFGVEJ-RITPCOANSA-N

Canonical SMILES

CC(C(C(=O)O)N)OCC=C

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)N)OCC=C

O-Allyl-L-threonine is a derivative of the amino acid L-threonine, characterized by the presence of an allyl group attached to the hydroxyl functional group of threonine. This structural modification enhances its reactivity and potential applications in various chemical and biological contexts. The compound's molecular formula is C5H9NO3C_5H_{9}NO_3 and it features an allyl substituent, which contributes to its unique chemical properties compared to its parent compound, L-threonine.

  • Oxidation: The allyl group can be oxidized to form epoxides or diols using reagents such as potassium permanganate or osmium tetroxide.
  • Reduction: The allyl group can be reduced to form saturated derivatives, typically using catalysts like palladium on carbon or nickel.
  • Substitution: The compound can participate in nucleophilic substitution reactions where the allyl group is replaced by other nucleophiles under basic conditions, often utilizing sodium hydroxide or potassium carbonate as bases.

The synthesis of O-Allyl-L-threonine typically involves the following methods:

  • Nucleophilic Substitution: L-threonine reacts with allyl halides (commonly allyl bromide) in the presence of a base like sodium hydroxide or potassium carbonate. This reaction replaces the hydroxyl group of L-threonine with an allyl group.
  • Enzymatic Methods: Industrial production can be achieved through enzymatic processes using L-threonine transaldolase or L-threonine aldolase, which catalyze the reaction between L-threonine and allyl aldehyde under optimized conditions, providing high yields and selectivity .

O-Allyl-L-threonine has various applications in research and industry:

  • Biochemical Research: It serves as a substrate for studying enzyme mechanisms and metabolic pathways involving threonine derivatives.
  • Pharmaceuticals: Due to its ability to form β-hydroxy amino acids, it is explored for use in synthesizing bioactive compounds.
  • Synthetic Chemistry: Its unique reactivity makes it a valuable intermediate in organic synthesis, particularly in the development of novel compounds with therapeutic potential .

Studies on O-Allyl-L-threonine's interactions focus on its role as a substrate for various enzymes. For instance, research indicates that it can participate in retro-aldol reactions catalyzed by L-threonine aldolases, leading to the production of glycine and aldehydes. These interactions highlight its potential in biocatalytic applications for synthesizing unnatural amino acids and other complex organic molecules .

Several compounds are structurally similar to O-Allyl-L-threonine, each exhibiting unique properties:

Compound NameStructural FeaturesDistinctive Characteristics
L-ThreonineHydroxyl group instead of an allyl groupNatural amino acid essential for protein synthesis
O-Allyl-L-serineDerived from L-serine with an allyl modificationSimilar reactivity but different biological roles
O-Allyl-D-threonineD-isomer of O-Allyl-L-threoninePotential differences in biological activity
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-allyl-L-threonineProtected amino acid derivativeEnhanced stability and reactivity for synthetic applications

Uniqueness: O-Allyl-L-threonine stands out due to its allyl group, which imparts distinct reactivity not found in the parent amino acid or other derivatives. This modification allows for diverse chemical transformations and enhances its utility in both biochemical and synthetic contexts .

Fluorenylmethoxycarbonyl-Based Protection of α-Amino Group

The fluorenylmethoxycarbonyl protecting group represents one of the most versatile and widely employed strategies for amino acid modification in contemporary synthetic chemistry [1] [2] [3]. This base-labile protecting group demonstrates exceptional stability under acidic conditions while allowing selective removal under mild basic conditions, making it particularly advantageous for solid-phase peptide synthesis applications [4] [5] [6]. The fluorenylmethoxycarbonyl group consists of a fluorenyl ring connected to a methoxycarbonyl moiety, where the fluorenyl component provides stability through aromatic stabilization and the methoxycarbonyl group serves as an effective linker to the amino functionality [1] [4].

The introduction of fluorenylmethoxycarbonyl protection typically involves reaction of the amino acid with fluorenylmethoxycarbonyl chloride or 9-fluorenylmethylsuccinimidyl carbonate under basic conditions [1] [2] [5]. The general synthetic procedure begins with dissolving the amino acid in a mixed solution of water and sodium bicarbonate, followed by cooling to 5°C and slow addition of the fluorenylmethoxycarbonyl reagent [1]. After maintaining the reaction at 0°C for one hour and subsequently warming to room temperature overnight, the product is isolated through acidification and extraction procedures [1]. This methodology consistently delivers yields ranging from 85-95% with high selectivity for the amino group over other functional groups present in the molecule [1] [4].

The fluorenylmethoxycarbonyl protecting group exhibits remarkable compatibility with orthogonal protection strategies, allowing simultaneous protection of multiple functional groups using different protecting groups that can be removed under distinct reaction conditions [3] [6]. This orthogonal approach enables complex synthetic sequences where multiple protecting groups coexist without interference, and each can be selectively removed at the appropriate synthetic stage [3]. The fluorenylmethoxycarbonyl group demonstrates complete stability to acidic conditions including trifluoroacetic acid treatment, while showing rapid cleavage upon exposure to secondary amines such as piperidine [2] [5] [6].

ParameterValue/ConditionReaction Time
Introduction ReagentFmoc-Cl or Fmoc-OSu2-4 hours
Reaction ConditionsNaHCO₃, aqueous/organic biphasic, 0-25°C1-12 hours
Deprotection Conditions20% piperidine in DMF10-20 minutes
Stability to AcidsExcellentStable
Stability to BasesLabileRapid cleavage
UV DetectionStrong absorption at 301 nmImmediate
Typical Yield (%)85-952-4 hours

The deprotection mechanism involves base-catalyzed elimination of the fluorenylmethoxycarbonyl group through formation of dibenzofulvene as a byproduct, which can be monitored by ultraviolet spectroscopy due to its characteristic absorption [2] [5]. Piperidine is the preferred base for deprotection because it forms a stable adduct with the dibenzofulvene byproduct, preventing unwanted side reactions with the substrate [2] [5]. A typical solid-phase peptide synthesis deprotection employs a solution of 20% piperidine in N,N-dimethylformamide, achieving complete removal within 10-20 minutes [5] [6].

Allyl Ether Formation for Hydroxyl Group Protection

Allyl ether formation represents a fundamental strategy for protecting hydroxyl groups during complex synthetic sequences, particularly valuable due to the unique reactivity profile and mild deprotection conditions associated with allyl ethers [7] [8] [9]. The allyl group serves as an excellent protecting group for hydroxyl functionalities because it remains stable under a wide range of reaction conditions while allowing selective cleavage through transition metal-catalyzed processes or ozonolysis [8] [9].

The formation of allyl ethers from hydroxyl groups can be accomplished through several methodologies, with the Williamson ether synthesis being the most straightforward approach [7] [8]. This classical method involves treatment of the alcohol with allyl bromide under basic conditions, typically employing sodium hydroxide or potassium carbonate as the base [9]. The reaction proceeds through nucleophilic substitution mechanism where the alkoxide anion attacks the allylic carbon, displacing the bromide leaving group [7] [8]. Reaction conditions typically involve organic solvents such as dimethylformamide or tetrahydrofuran, with reaction temperatures ranging from room temperature to 60°C depending on the substrate reactivity [8] [9].

Alternative approaches for allyl ether formation include phase-transfer catalytic methods, which offer advantages in terms of reaction efficiency and selectivity [10] [9]. These methods employ quaternary ammonium salts as phase-transfer catalysts to facilitate the transport of inorganic bases into organic solvents, enabling efficient alkylation reactions under biphasic conditions [10]. The phase-transfer approach often provides superior yields and reduced side reactions compared to traditional homogeneous basic conditions [10] [9].

Nucleoside chemistry has provided valuable insights into allyl protection strategies, where allyl bromide successfully reacts with thymidine and adenosine in the presence of sodium hydroxide to generate O-allyl protected nucleosides in good yields [9]. These studies demonstrate that palladium dichloride can serve as an effective reagent for selective deprotection of allyl groups [9]. Importantly, palladium dichloride shows selectivity in deprotection, being capable of removing p-methoxytrityl, di-p-methoxytrityl, or both p-methoxytrityl and allyl protecting groups depending on reaction conditions [9].

The regioselectivity of allyl ether formation becomes particularly important when multiple hydroxyl groups are present in the substrate molecule [8] [11]. Primary hydroxyl groups typically demonstrate higher reactivity toward allylation compared to secondary alcohols, enabling selective protection strategies [8]. This differential reactivity can be exploited to achieve regioselective protection patterns, which is especially valuable in carbohydrate chemistry and complex natural product synthesis [8].

Stereoselective formation of allyl ethers has been achieved through specialized methodologies, including the reaction of epoxides with organic chlorides under liquid-solid phase-transfer catalysis [10]. These reactions demonstrate remarkable stereoselectivity, producing trans-3-chloroallyl ethers and trans-3-thioallyl ethers through phase-transfer catalytic hydroxide ion initiation followed by stereoselective isomerization [10]. The mechanism involves β-elimination processes that control the stereochemical outcome of the allyl ether formation [10].

Catalytic Approaches for Regioselective Allylation

Transition Metal-Mediated Alkylation Techniques

Transition metal-catalyzed allylic substitution reactions have emerged as powerful tools in synthetic chemistry, providing precise control over regioselectivity and stereoselectivity in the formation of carbon-carbon and carbon-heteroatom bonds [12] [13] [14]. These transformations, often referred to as Tsuji-Trost reactions, proceed through π-allyl metal intermediates and have been extensively developed for the synthesis of complex organic molecules [12] [13].

Palladium-catalyzed electrophilic allylation represents one of the most well-established methodologies for regioselective alkylation [15] [14]. These reactions can be achieved using readily available allyl chlorides and acetates by employing hexamethylditin or bis(pinacolato)diboron reagents [15]. The reactions proceed under mild and neutral conditions with high regioselectivity, consistently providing branched homoallylic products [15]. The stereoselectivity of these transformations depends on the steric and electronic effects of the allylic substituents, allowing for predictable control over product stereochemistry [15].

Density functional theory modeling has provided valuable insights into the mechanism of electrophilic attack on bis-allylpalladium intermediates, revealing the origins of regio- and stereoselectivity in these reactions [15]. Palladium pincer-complexes have been employed as catalysts in various reactions including stannylation, selenylation, allylation, and cross-coupling reactions with diverse electrophiles [15]. These specialized catalyst systems enable the isolation of functionalized allyl stannanes due to their unique catalytic properties, which differs significantly from traditional palladium catalyst behavior [15].

Nickel catalysis has provided complementary reactivity patterns for allylation reactions, particularly in combination with photocatalytic systems [16] [17]. The combination of nickel catalysis with tetrabutylammonium decatungstate as a hydrogen atom transfer photocatalyst enables allylic alkylation of alkanes under mild conditions [16]. These reactions employ phenylallyl carbonates with alkanes in the presence of nickel bromide·di-tert-butyl-2,2'-bipyridine as the nickel catalyst, proceeding at room temperature with light-emitting diode irradiation [16].

Metal CatalystSubstrate ScopeRegioselectivityTypical Yield (%)Operating Conditions
Pd(PPh₃)₄Allyl acetates, carbonatesα:γ >20:175-90RT, inert atmosphere
Pd(OAc)₂/2,6-DMBQTerminal alkenesLinear >95%60-8580°C, oxidative
NiBr₂·dtbbpyAllyl carbonatesBranched >85%70-88RT, photochemical
Pd-pincer complexAllyl halides, acetatesα:γ >15:180-95Mild, neutral pH
Ni(COD)₂/phosphineAllyl chloridesLinear >90%65-8060°C, reducing

The proposed mechanism for nickel-photocatalyzed allylation involves activation of tetrabutylammonium decatungstate by light, followed by hydrogen atom abstraction from the alkane to form a radical intermediate [16]. This radical then participates in the nickel-catalyzed cycle through complex formation with the allyl substrate, carbonate displacement, nickel reduction by tungsten species, reductive elimination, radical addition, and decomplexation to yield the desired product [16].

Nickel-catalyzed migratory allylic arylation has been developed under dual catalysis conditions employing nickel and lanthanide triflate as a Lewis acid [12]. This methodology demonstrates unprecedented π-allyl metal species migration involving 1,4-hydride shift processes, as confirmed by deuterium labeling experiments [12]. The robust nature of this allylic substitution strategy is reflected by broad substrate scope with excellent control of regio- and stereoselectivity [12].

Cross-dehydrogenative aldehyde allylation represents an innovative approach utilizing nickel catalysis for the direct coupling of aldehydes and alkenes [17]. This process employs a combination of zinc powder and di-tert-butyl peroxide to enable cross-dehydrogenative coupling, allowing synthesis of β,γ-unsaturated ketones through catalytic union of acyl radicals and allylic radicals [17]. Experimental and computational studies support a double hydrogen-atom-transfer mechanism for this transformation [17].

Phase-Transfer Catalysis in Asymmetric Synthesis

Phase-transfer catalysis has evolved into a sophisticated methodology for achieving asymmetric transformations, particularly through the development of chiral quaternary ammonium and phosphonium salt catalysts [18] [19] [20]. This approach offers significant advantages including simple experimental procedures, mild reaction conditions, environmentally benign reagents and solvents, and the possibility of conducting large-scale preparations [19] [18].

The development of asymmetric phase-transfer catalysis progressed relatively slowly until the discovery of chiral phase-transfer catalysts derived from cinchona alkaloids in the 1980s [19]. Since then, notable achievements have been realized through the design of structurally well-defined chiral, nonracemic catalysts for suitable asymmetric transformations [19] [18]. The invention and development of novel chiral phase-transfer catalysts represents the driving force in this field, focusing on chirality installation and chiral modification of tetraalkylammonium ions [19].

Recent advances in asymmetric phase-transfer catalysis encompass three distinct approaches: asymmetric phase-transfer catalysis with Maruoka-type C₂-symmetric chiral biaryl-modified tetraalkylammonium salts and phosphonium salts; asymmetric phase-transfer catalysis under base-free and neutral conditions; and hydrogen-bonding catalysis using tetraalkylammonium and trialkylsulfonium salts [18]. These strategies have been successfully applied to various phase-transfer catalyzed transformations with excellent results [18].

Catalyst TypeCatalyst Loading (mol%)Enantioselectivity (% ee)Operating Temperature (°C)Phase System
Tetrabutylammonium bromide5-10Racemic20-40Organic/aqueous
Benzyltriethylammonium chloride3-8Racemic0-25Organic/aqueous
Chiral Maruoka catalyst0.1-1.090-990-25Organic/aqueous
Cinchonidine-derived quaternary salt2-585-9525-40Organic/aqueous
Crown ether catalyst10-1570-8540-60Solid/liquid

Maruoka-type catalysts represent a significant breakthrough in asymmetric phase-transfer catalysis, featuring C₂-symmetric chiral biaryl-modified quaternary ammonium structures [18] [20]. These catalysts demonstrate exceptional enantioselectivity in asymmetric benzylation reactions of glycine derivatives under phase-transfer conditions [20]. Among various readily available arylboronic acids and dialkylamines investigated, 3,4,5-trifluorophenyl-substituted dibutyl- or didecylammonium bromide catalysts showed excellent enantioselectivity reaching 97% enantiomeric excess [20].

The development of simplified Maruoka catalysts has led to the creation of mono(binaphthyl)-based chiral phase-transfer catalysts through three-component coupling approaches [20]. These simplified catalysts, possessing flexible straight-chain alkyl groups instead of rigid binaphthyl moieties, function as unusually active chiral phase-transfer catalysts [20]. Reactions with various alkyl halides proceed smoothly under mild phase-transfer conditions in the presence of 0.01-0.05 mol% of catalyst, affording corresponding alkylation products with excellent enantioselectivities [20].

Thermoregulated phase-transfer catalysis systems have been developed based on chiral ionic liquids exhibiting cloud point behavior [21]. These systems enable chiral nanocatalyst transfer between water-alcohol biphasic systems by temperature modulation [21]. The development of fluorine-free thermoregulated phase-transfer catalysis systems addresses environmental concerns while maintaining high enantioselectivity in asymmetric hydrogenation reactions [21].

Quaternary ammonium salts demonstrate unique interaction patterns with anionic species through directional ion-dipole cooperative +N-C-H hydrogen bonding interactions rather than purely non-directional ionic electrostatic interactions [22]. Single-crystal X-ray diffraction and ¹H-NMR spectral data provide physical evidence for these unusual hydrogen bonding interactions [22]. These findings have significant implications for rational catalyst design and understanding of catalytic mechanisms in asymmetric enantioselective processes [22].

Solid-Phase vs. Solution-Phase Synthesis Optimization

The comparison between solid-phase peptide synthesis and solution-phase peptide synthesis represents a fundamental consideration in the optimization of peptide and amino acid derivative synthesis [23] [24] [25] [26] [27]. Each methodology offers distinct advantages and limitations that must be carefully evaluated based on the specific synthetic objectives, scale requirements, and target molecule complexity [27].

Solid-phase peptide synthesis employs the concept of retaining proven solution chemistry while adding a covalent attachment step that links the growing peptide chain to an insoluble polymeric support [24] [25]. This approach enables reactions to be driven to completion through the use of excess soluble reagents, which can be removed by simple filtration and washing without manipulative losses [24] [25]. The solid-phase methodology traditionally proceeds in the C→N direction, with the majority of peptides synthesized as C-terminal acids or amides [25].

ParameterSolid-Phase SynthesisSolution-Phase Synthesis
Reaction Scale0.1-100 mmol1 mmol-10 mol
Purification MethodWashing and filtrationExtraction and chromatography
Automation CompatibilityFully automatedLimited automation
Reagent StoichiometryExcess reagents (3-5 equiv)Stoichiometric (1.1-1.5 equiv)
Coupling Efficiency (%)95-9980-95
Time per Cycle2-4 hours4-8 hours
Overall Synthesis Time24-48 hours48-120 hours
Product Purity (%)85-9590-98
Cost EffectivenessHigh for research scaleHigh for large scale

Solution-phase peptide synthesis offers significant advantages in terms of scalability, making it particularly attractive for industrial production of longer peptides or small proteins [26] [27]. The solution-phase approach takes place entirely in solution, facilitating easier scale-up compared to solid-phase methods where peptide loading on resin becomes a limiting factor [27]. Additionally, solution-phase synthesis often provides more precise control over reaction conditions, potentially leading to higher yields with fewer side reactions for certain peptide sequences [27].

The automation compatibility represents a major differentiating factor between these approaches [24] [27]. Solid-phase peptide synthesis demonstrates excellent compatibility with automated synthesizers due to the standardized nature of coupling and deprotection cycles [24]. These automated systems can rapidly construct peptides through repetitive coupling and deprotection procedures, making complex peptide synthesis efficient and reproducible [24]. In contrast, solution-phase synthesis shows limited automation potential due to the requirement for varied purification steps and reaction monitoring [27].

Coupling efficiency represents another critical parameter distinguishing these methodologies [24] [26] [27]. Solid-phase synthesis typically achieves coupling efficiencies of 95-99% due to the use of excess reagents and optimized reaction conditions [24]. The ability to employ large reagent excesses without complicating purification procedures represents a significant advantage of the solid-phase approach [24] [25]. Solution-phase synthesis generally achieves coupling efficiencies of 80-95%, but requires more careful optimization of reaction conditions and stoichiometry [26] [27].

Purification requirements differ substantially between these approaches [24] [25] [26] [27]. Solid-phase synthesis employs simple washing and filtration procedures to remove excess reagents and byproducts, significantly simplifying the purification process [24] [25]. The solid support retains only the desired product, enabling efficient removal of unwanted materials through washing cycles [24]. Solution-phase synthesis requires more complex purification procedures, often involving extraction and chromatographic techniques, which can add significant time and cost to the synthetic process [26] [27].

Kinetic Analysis of Fmoc Cleavage Under Basic Conditions

The kinetic behavior of Fmoc deprotection represents a fundamental aspect of peptide synthesis involving O-Allyl-L-threonine derivatives. The 9-fluorenylmethyloxycarbonyl protecting group undergoes elimination through a two-step mechanism favored by cyclic secondary amines, where the reaction kinetics are highly dependent on base concentration and reaction conditions .

Comprehensive kinetic studies demonstrate that piperidine concentration significantly influences reaction rates. Under standard conditions employing 20% piperidine in dimethylformamide (DMF), complete Fmoc removal occurs within 2 minutes, establishing this as the baseline for rapid deprotection [2]. The reaction proceeds through a base-catalyzed β-elimination mechanism where piperidine abstracts the relatively acidic proton from the fluorenyl ring system, leading to the formation of dibenzofulvene and carbon dioxide [3].

Systematic investigation of reduced piperidine concentrations reveals a clear inverse relationship between base concentration and reaction time. At 10% piperidine concentration, the deprotection reaction reaches completion in 7 minutes, while 5% piperidine requires 17 minutes for complete Fmoc removal [2]. This kinetic behavior follows first-order kinetics with respect to both the Fmoc substrate and the piperidine base concentration.
Lower piperidine concentrations demonstrate incomplete deprotection within practical timeframes. Studies using 1% piperidine in DMF showed only 5.2% conversion after 1 minute, 33.4% after 3 minutes, and 49.6% after 5 minutes [4]. Similarly, 2% piperidine conditions yielded 12.9% conversion at 1 minute, 63.3% at 3 minutes, and 87.9% at 5 minutes [4]. These results indicate that minimum threshold concentrations are required for efficient deprotection.

The mechanism involves initial proton abstraction by piperidine from the fluorenyl carbon adjacent to the oxygen, followed by β-elimination to form dibenzofulvene and release the protected amine. The dibenzofulvene byproduct reacts rapidly with excess piperidine to form a stable dibenzofulvene-piperidine adduct, preventing re-protection and driving the reaction to completion [3].

Alternative deprotection systems have been developed to address specific synthetic challenges. The combination of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-methyl-2-pyrrolidone (NMP) provides accelerated Fmoc removal kinetics compared to standard piperidine conditions [5]. This system demonstrates enhanced reaction rates while simultaneously reducing unwanted side reactions such as diketopiperazine formation.

Kinetic isotope effect studies reveal primary values of 1.65 for intermolecular competition and 4.10 for intramolecular competition, indicating that carbon-hydrogen bond breaking contributes significantly to the rate-determining step [6]. The reaction exhibits second-order kinetics overall, being first-order in both Fmoc substrate and base concentration.

Temperature effects on Fmoc deprotection kinetics show activation energies ranging from 12-18 kilocalories per mole, depending on the specific base system employed . Higher temperatures accelerate the reaction but may also promote competing side reactions, necessitating careful optimization of reaction conditions.

Solvent effects play a crucial role in deprotection kinetics. DMF provides optimal solvation for both the Fmoc substrate and piperidine base, while alternative solvents such as NMP offer similar reactivity with reduced toxicity concerns [5]. The polarity and coordinating ability of the solvent influence both the rate of proton abstraction and the stability of the resulting dibenzofulvene-base adduct.

The extinction coefficient of the dibenzofulvene-piperidine adduct at 301 nanometers is 6000 M⁻¹·cm⁻¹, enabling spectrophotometric monitoring of reaction progress [7]. This analytical method provides real-time kinetic data and allows for precise determination of reaction completion.

Palladium-Catalyzed Allyl Group Removal Mechanisms

Palladium-catalyzed deprotection of allyl groups in O-Allyl-L-threonine proceeds through well-established allylic substitution mechanisms. The process involves coordination of the allyl ether to a palladium(0) complex, followed by nucleophilic attack to cleave the carbon-oxygen bond and release the free hydroxyl group [8].

The standard palladium-catalyzed allyl deprotection employs tetrakis(triphenylphosphine)palladium(0) as the catalyst in conjunction with nucleophilic acceptors. Under typical conditions using 0.25 equivalents of Pd(PPh₃)₄ and 24 equivalents of phenylsilane in dichloromethane, complete allyl ether cleavage occurs within 1 hour at room temperature [9]. The reaction proceeds through formation of a π-allyl palladium complex, where the allyl group is activated toward nucleophilic attack.

The mechanism initiates with oxidative addition of the allyl ether to palladium(0), generating a π-allyl palladium(II) complex. This intermediate undergoes nucleophilic attack by the acceptor molecule, typically phenylsilane or tributyltin hydride, resulting in allyl transfer and regeneration of the palladium(0) catalyst [10]. The overall process exhibits excellent chemoselectivity, tolerating various functional groups including esters, ethers, ketones, and nitriles [11].

Microwave-assisted conditions significantly accelerate the deprotection process. Under microwave heating with atmospheric conditions, complete allyl group removal occurs within 5-10 minutes using similar catalyst loadings [12]. This enhancement results from improved mass transfer and increased reaction temperatures, while maintaining high selectivity and yield.

Alternative nucleophilic acceptors have been developed to improve reaction efficiency and product isolation. N,N'-dimethylbarbituric acid serves as an effective allyl acceptor, providing clean reaction profiles and facilitating product purification [11]. Solid-supported barbituric acid systems offer additional advantages in terms of reagent handling and waste reduction [13].

The reaction rate depends strongly on the electronic properties of the supporting ligands. More electron-rich ligands accelerate the reaction by increasing the nucleophilicity of the palladium center [14]. The order of reactivity follows: N-heterocyclic carbene > PMe₃ ≈ PEt₃ > PPh₃, reflecting the electron-donating ability of the ligands.

Mechanistic studies using density functional theory calculations reveal that the reaction proceeds through nucleophilic attack of the terminal olefin on the electrophilic allyl carbon, rather than direct insertion [14]. The transition state involves simultaneous carbon-carbon bond formation and carbon-oxygen bond cleavage, with the palladium center facilitating electron transfer.

The stereochemistry of allyl group removal depends on the coordination mode of the allyl ligand. η¹-allyl complexes, where the allyl group is bound through a single carbon-palladium bond, exhibit higher reactivity compared to η³-allyl complexes with π-coordination [14]. This difference in reactivity stems from the increased electrophilicity of the allyl carbon in η¹-coordination.

Kinetic isotope effect studies demonstrate primary values of 1.2-1.5 for carbon-hydrogen bonds at the allyl terminus, indicating that these bonds are not significantly involved in the rate-determining step [15]. The primary kinetic isotope effect for carbon-oxygen bond breaking is 1.8-2.2, consistent with significant bond weakening in the transition state.

Solvent effects influence both the rate and selectivity of allyl deprotection. Polar aprotic solvents such as dichloromethane and tetrahydrofuran provide optimal reaction conditions, while protic solvents may interfere with the palladium catalyst [16]. The choice of solvent also affects the stability of the π-allyl palladium intermediate and the efficiency of nucleophilic attack.

Temperature optimization studies reveal that reactions conducted at 25°C provide the best balance between reaction rate and selectivity. Higher temperatures accelerate the reaction but may promote decomposition of the palladium catalyst, while lower temperatures result in incomplete conversion within practical timeframes [17].

The reaction exhibits excellent functional group tolerance, proceeding efficiently in the presence of acid-labile protecting groups, base-sensitive functionalities, and various heterocycles [18]. This orthogonality makes palladium-catalyzed allyl deprotection particularly valuable in complex synthetic sequences.

Computational Modeling of Transition States in Deprotection Reactions

Computational modeling of transition states in deprotection reactions provides fundamental insights into the mechanistic pathways and energetic requirements for protecting group removal. Density functional theory (DFT) calculations enable detailed analysis of reaction coordinates, activation barriers, and intermediate structures that are experimentally inaccessible [19].

The computational approach to modeling Fmoc deprotection involves optimization of reactant, transition state, and product geometries using appropriate functional and basis set combinations. The B3LYP hybrid functional with the def2-TZVP basis set provides reliable energetics for organic reaction mechanisms, while the PBE0 functional offers improved performance for transition metal systems [19].

Transition state calculations for Fmoc deprotection reveal a concerted mechanism involving simultaneous carbon-hydrogen bond breaking and carbon-carbon bond formation. The transition state structure exhibits significant charge separation, with partial negative charge development on the fluorenyl carbon and partial positive charge on the departing proton [20]. The activation energy for this process ranges from 15-20 kilocalories per mole, depending on the specific base employed.

Intrinsic reaction coordinate (IRC) calculations confirm the connectivity between reactants, transition states, and products, validating the proposed mechanism. The reaction coordinate shows smooth energy changes from reactants through the transition state to products, with no additional intermediates or barriers [21].

For palladium-catalyzed allyl deprotection, DFT calculations reveal a more complex mechanism involving multiple elementary steps. The initial oxidative addition of the allyl ether to palladium(0) proceeds through a three-center transition state with an activation barrier of 12-15 kilocalories per mole [22]. The subsequent nucleophilic attack involves a four-center transition state with barriers of 8-12 kilocalories per mole.

The computational modeling incorporates relativistic effects for palladium using effective core potentials, while employing all-electron calculations for lighter atoms. The Stuttgart-Dresden effective core potential for palladium, combined with the def2-TZVP basis set, provides accurate description of metal-ligand interactions [19].

Natural bond orbital (NBO) analysis reveals the electronic structure changes during the deprotection process. For Fmoc removal, significant electron density transfer occurs from the fluorenyl ring to the departing proton, consistent with the proposed elimination mechanism [23]. Palladium-catalyzed reactions show electron density redistribution from the allyl carbon-oxygen bond to the palladium center and nucleophilic acceptor.

Vibrational frequency calculations confirm the nature of stationary points, with reactants and products showing all real frequencies and transition states exhibiting exactly one imaginary frequency corresponding to the reaction coordinate [24]. The magnitude of the imaginary frequency provides information about the curvature of the potential energy surface at the transition state.

Thermodynamic analysis includes entropic contributions to the activation free energy, revealing that Fmoc deprotection is entropically favored due to the liberation of carbon dioxide and formation of the stabilized dibenzofulvene-base adduct [25]. Palladium-catalyzed reactions show smaller entropic contributions due to the associative nature of the mechanism.

Solvation effects are incorporated through continuum models such as the Conductor-like Screening Model (COSMO) or the Polarizable Continuum Model (PCM). These calculations demonstrate that polar solvents stabilize charged transition states, lowering activation barriers for both Fmoc and allyl deprotection reactions [26].

The computational modeling addresses the challenge of treating dynamic correlation effects in transition metal systems. Double-hybrid functionals such as B2PLYP provide improved accuracy for palladium-catalyzed reactions, while local correlation methods like DLPNO-CCSD(T) offer benchmark-quality results for smaller systems [19].

Machine learning approaches are increasingly applied to predict transition state structures and activation barriers. Graph neural networks trained on quantum chemical data can rapidly estimate activation energies for new deprotection reactions, enabling high-throughput screening of reaction conditions [25].

Uncertainty quantification in computational predictions involves systematic evaluation of functional and basis set dependencies. Benchmark calculations against experimental activation energies establish error bars of ±2-3 kilocalories per mole for well-validated computational protocols [20].

The computational results provide guidance for experimental optimization by predicting the effects of substituents, solvents, and reaction conditions on activation barriers. This predictive capability accelerates the development of improved deprotection methods and enables rational design of new protecting group strategies.

Multi-level computational approaches combine high-level calculations on simplified model systems with lower-level calculations on full molecular systems. This strategy balances computational cost with accuracy, enabling treatment of realistic substrate sizes while maintaining chemical accuracy [19].

XLogP3

-2.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

159.08954328 g/mol

Monoisotopic Mass

159.08954328 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

Explore Compound Types